![molecular formula C14H18N2O B3866998 (2-isopropyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol](/img/structure/B3866998.png)
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol
Overview
Description
The compound “(2-isopropyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol” is a type of imidazole derivative . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The specific molecular structure of “(2-isopropyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol” is not provided in the available resources.Scientific Research Applications
- Patel et al. synthesized derivatives of imidazole-containing compounds, including 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole. These derivatives were evaluated for anti-tubercular activity against Mycobacterium tuberculosis, and their minimum inhibitory concentration (MIC) values were calculated .
- Enamine is a leading provider of chemical building blocks and linkers for drug discovery. Their extensive compound libraries, including “Enamine_000855,” enable researchers to explore new chemical spaces and identify diverse hits for drug development programs .
- Researchers can use “Enamine_000855” as a bioisostere or scaffold hop to modify existing drug candidates. By replacing specific functional groups while maintaining key pharmacophoric elements, they can optimize drug properties .
- Enamine’s virtual space, REAL, provides an ultra-large chemical library for computational chemistry. Researchers can explore diverse compounds, including “Enamine_000855,” using virtual screening tools to identify potential drug leads .
Anti-Tubercular Activity
Medicinal Chemistry and Drug Discovery
Bioisosteric Replacement and Scaffold Hopping
Computational Chemistry and Virtual Screening
Crystallography and Structural Studies
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. While some imidazole derivatives are used in commercially available drugs , the specific safety and hazards associated with “(2-isopropyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol” are not provided in the available resources.
Mechanism of Action
Target of Action
It is part of the phenotypic screening library designed for phenotypic screens . This library is enriched with compounds that have identified mechanisms of action and cover a broad diversity of biological targets .
Mode of Action
Enamine_000855, being an enamine, is likely to undergo reactions similar to other enamines. Enamines are known to undergo nucleophilic addition reactions, forming imines and enamines . The key step in these reactions is the initial nucleophilic addition to yield a carbinolamine intermediate, which then loses water to give the imine .
Biochemical Pathways
Enamines and imines, such as those formed by Enamine_000855, are reactive metabolites produced as short-lived intermediates in a number of enzymatic processes . They are particularly common as intermediates in biological pathways . The inherent reactivity of enamines and imines may perturb the metabolic network .
Pharmacokinetics
Compounds in the advanced collection of enamine, which enamine_000855 might be a part of, are known to have lead-like properties with mw ≤ 350, clogp ≤ 3, and rotb ≤ 7 . These properties could influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
The overall result of an enamine reaction, such as that which Enamine_000855 might undergo, is the Michael addition of a ketone to an α,β-unsaturated carbonyl compound, yielding a 1,5-dicarbonyl product .
Action Environment
The action of Enamine_000855, like other enamines, can be influenced by environmental factors. For instance, imine and enamine formation are slow at both high pH and low pH but reach a maximum rate at a weakly acidic pH around 4 to 5 . Therefore, the pH of the environment could significantly influence the action, efficacy, and stability of Enamine_000855.
properties
IUPAC Name |
(3-methyl-2-propan-2-ylimidazol-4-yl)-phenylmethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10(2)14-15-9-12(16(14)3)13(17)11-7-5-4-6-8-11/h4-10,13,17H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOSUJQHYYRGHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1C)C(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26663556 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl](phenyl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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